(S)-HexylHIBO
Vue d'ensemble
Description
(S)-HexylHIBO, also known as (S)-2-(4-fluorophenyl)-6-[(hydroxyimino)methyl]-2,3-dihydro-1H-inden-5-ol, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy.
Mécanisme D'action
(S)-HexylHIBO selectively activates the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
(S)-HexylHIBO has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy. These effects are thought to be mediated by the activation of the α7 nAChR, which leads to the influx of calcium ions into the cell and triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-HexylHIBO in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its effects on cognitive function, memory, and synaptic plasticity. However, one limitation of using (S)-HexylHIBO is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of (S)-HexylHIBO. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. Additionally, further research is needed to better understand the mechanism of action of (S)-HexylHIBO and its downstream signaling pathways. Finally, there is potential for the development of new α7 nAChR agonists based on the structure of (S)-HexylHIBO, which could have improved pharmacological properties and therapeutic potential.
Applications De Recherche Scientifique
(S)-HexylHIBO has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. It has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424989 | |
Record name | (S)-HexylHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-HexylHIBO | |
CAS RN |
334887-48-8 | |
Record name | (S)-HexylHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.